Allyl o-i-propylphenyl ether
Description
Structure
3D Structure
Properties
IUPAC Name |
1-propan-2-yl-2-prop-2-enoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O/c1-4-9-13-12-8-6-5-7-11(12)10(2)3/h4-8,10H,1,9H2,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRTGNSUOVSGTFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1OCC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201252664 | |
| Record name | 1-(1-Methylethyl)-2-(2-propen-1-yloxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201252664 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
942-58-5 | |
| Record name | 1-(1-Methylethyl)-2-(2-propen-1-yloxy)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=942-58-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(1-Methylethyl)-2-(2-propen-1-yloxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201252664 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for Allyl O I Propylphenyl Ether and Analogues
Etherification Strategies
The Williamson ether synthesis, first reported by Alexander Williamson in 1850, remains a fundamental and widely used method for preparing symmetrical and unsymmetrical ethers. wikipedia.orgbyjus.com The reaction is a classic example of a bimolecular nucleophilic substitution (SN2) reaction. wikipedia.orgmasterorganicchemistry.com The general mechanism involves the deprotonation of an alcohol by a base to form a highly nucleophilic alkoxide ion. This alkoxide then attacks a primary alkyl halide or another substrate with a good leaving group (e.g., a tosylate), displacing the leaving group and forming the ether. wikipedia.orgjk-sci.com
For the synthesis of Allyl o-i-propylphenyl ether, the reaction would proceed by treating 2-isopropylphenol (B134262) with a suitable base to generate the corresponding 2-isopropylphenoxide. This phenoxide then reacts with an allyl halide, such as allyl bromide or allyl chloride.
Reaction Scheme: Step 1: Deprotonation 2-isopropylphenol + Base → Sodium 2-isopropylphenoxide + Conjugate Acid
Step 2: Nucleophilic Substitution Sodium 2-isopropylphenoxide + Allyl halide → this compound + Sodium halide
Key reaction conditions are crucial for the success of the Williamson synthesis. byjus.com The choice of base is important, with common options including sodium hydroxide (B78521) (NaOH), potassium hydroxide (KOH), or stronger bases like sodium hydride (NaH) for less acidic alcohols. jk-sci.com The reaction is typically carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or acetonitrile, to solvate the cation of the alkoxide without hindering the nucleophilicity of the anion. byjus.com
While robust, the Williamson synthesis has limitations. The requirement for an SN2 pathway means it is most effective with primary alkyl halides. masterorganicchemistry.com Secondary and, particularly, tertiary alkyl halides are prone to undergo a competing E2 elimination reaction, leading to the formation of alkenes instead of the desired ether. masterorganicchemistry.comjk-sci.com In the context of synthesizing this compound, the use of a primary allyl halide minimizes this side reaction.
| Reactant 1 | Reactant 2 | Base | Solvent | Product | Reaction Type |
| 2-isopropylphenol | Allyl bromide | NaOH, KOH, or NaH | DMF, Acetonitrile | This compound | SN2 |
Palladium-catalyzed cross-coupling reactions have revolutionized C-O bond formation, providing milder and more functional-group-tolerant alternatives to classical methods. The palladium-catalyzed O-allylation of phenols is a powerful strategy for synthesizing aryl allyl ethers. rsc.org This approach can utilize various allylic partners, including allylic alcohols and their derivatives like carbonates.
One notable method involves the palladium-catalyzed decarboxylative allylation of phenols using vinyl cyclic carbonates, such as vinyl ethylene (B1197577) carbonate (VEC). nih.govfrontiersin.org In this process, a palladium(0) catalyst facilitates a decarboxylation to generate a reactive π-allyl palladium intermediate. This intermediate is then intercepted by a phenol (B47542) nucleophile to form the aryl allyl ether. nih.gov This reaction often proceeds under mild conditions and exhibits high regioselectivity. frontiersin.org
Another strategy is the direct coupling of phenols with allylic alcohols. These reactions can be challenging due to the poor leaving group ability of the hydroxyl group. However, the addition of a Lewis acid, such as titanium(IV) isopropoxide, can activate the allylic alcohol, enabling the palladium-catalyzed etherification to proceed efficiently. nih.govacs.org
| Phenol | Allylic Partner | Catalyst System | Additive/Base | Key Feature |
| 2-isopropylphenol | Vinyl ethylene carbonate | Pd(0) complex (e.g., Pd2(dba)3) + Ligand (e.g., dppf) | Base (e.g., Cs2CO3) | Decarboxylative allylation under mild conditions. nih.govfrontiersin.org |
| 2-isopropylphenol | Allyl alcohol | Pd(OAc)2 + Ligand | Ti(OiPr)4 | Direct use of allylic alcohols via Lewis acid activation. acs.org |
These palladium-catalyzed methods offer significant advantages, including broad substrate scope and compatibility with sensitive functional groups, making them highly valuable for the synthesis of complex aryl allyl ethers.
The copper-catalyzed cross-coupling of phenols and aryl halides, known as the Ullmann condensation or Ullmann-type reaction, is a classic method for forming diaryl ethers and alkyl aryl ethers. organic-chemistry.orgwikipedia.org The traditional Ullmann reaction required harsh conditions, such as high temperatures (often above 200 °C) and stoichiometric amounts of copper powder, which limited its scope. wikipedia.orgnih.gov
Modern advancements have led to the development of catalytic systems that operate under significantly milder conditions. These improved methods typically employ a copper(I) salt, such as CuI, in combination with a ligand. The ligand, often a bidentate chelating molecule like an amino acid (e.g., N,N-dimethylglycine) or a diamine (e.g., phenanthroline), stabilizes the copper catalyst and facilitates the catalytic cycle. wikipedia.orgorganic-chemistry.org
For the synthesis of this compound, a modern Ullmann-type reaction would involve coupling 2-isopropylphenol with an allyl halide in the presence of a copper catalyst and a base.
The catalytic cycle is generally believed to involve:
Formation of a copper(I) phenoxide intermediate.
Oxidative addition of the allyl halide to the copper(I) center to form a copper(III) intermediate.
Reductive elimination from the copper(III) species to yield the final aryl allyl ether and regenerate the copper(I) catalyst. nih.gov
More recent innovations in this area include the use of copper nanoparticles (CuO-NPs) as highly efficient and recyclable catalysts mdpi.com and the coupling of phenols with alkylborane reagents. organic-chemistry.orgnih.gov Another approach involves the reaction of phenols with aryl diazonium salts, which can proceed at room temperature. rsc.org
| Catalyst System | Reactants | Base | Solvent | Temperature |
| CuI / N,N-dimethylglycine | 2-isopropylphenol + Allyl iodide | Cs2CO3 | Toluene | ~110 °C organic-chemistry.org |
| CuO-NPs | 2-isopropylphenol + Allyl bromide | KOH / Cs2CO3 | DMSO | ~100 °C mdpi.com |
| Cu(OAc)2 | 2-isopropylphenol + Benzylboronic acid pinacol (B44631) ester | Di-tert-butyl peroxide (oxidant) | Dioxane | ~100 °C organic-chemistry.org |
Alkoxymercuration-demercuration is a two-step process used to synthesize ethers from alkenes and alcohols. jove.combyjus.com This reaction pathway is analogous to the oxymercuration-demercuration used to prepare alcohols from alkenes. libretexts.org The key difference is the use of an alcohol instead of water as the nucleophile, leading to the formation of an ether. byjus.com
The reaction proceeds in two distinct stages:
Alkoxymercuration : An alkene is treated with an alcohol in the presence of a mercury(II) salt, typically mercuric acetate (B1210297) (Hg(OAc)2) or the more reactive mercuric trifluoroacetate (B77799) (Hg(O2CCF3)2). libretexts.org The electrophilic mercury species adds to the double bond, forming a cyclic mercurinium ion intermediate. libretexts.orgmasterorganicchemistry.com The alcohol then acts as a nucleophile, attacking the more substituted carbon of the mercurinium ion in an anti-addition fashion. jove.comlibretexts.org This step follows Markovnikov's regioselectivity, meaning the alkoxy group attaches to the carbon atom that can best stabilize a positive charge. jove.comlibretexts.org
Demercuration : The resulting organomercury intermediate is then treated with a reducing agent, usually sodium borohydride (B1222165) (NaBH4), which replaces the mercury-containing group with a hydrogen atom to yield the final ether product. byjus.comlibretexts.org
A significant advantage of this method is that it reliably produces the Markovnikov product without the carbocation rearrangements that can plague acid-catalyzed hydration or etherification reactions. byjus.comlibretexts.org
However, for the specific synthesis of an aryl ether like this compound, the alkoxymercuration-demercuration approach is not directly applicable. The method is designed for the addition of an alcohol (R-OH) to an alkene, forming an alkyl ether. It does not provide a direct route for coupling a phenol (Ar-OH) to an alkene to form an aryl ether. Furthermore, the high toxicity of mercury compounds has led to a decline in the use of this reaction in favor of greener alternatives.
| Step | Reagents | Intermediate/Product | Key Features |
| 1. Alkoxymercuration | Alkene + Alcohol + Hg(O2CCF3)2 | Organomercury intermediate | Markovnikov regioselectivity; Anti-addition; Avoids carbocation rearrangement. jove.comlibretexts.orglibretexts.org |
| 2. Demercuration | Organomercury intermediate + NaBH4 | Ether | Reductive replacement of mercury with hydrogen. libretexts.org |
Diaryliodonium salts have emerged as powerful and versatile electrophilic arylating reagents for a wide range of nucleophiles, including alcohols. beilstein-journals.org These hypervalent iodine(III) compounds offer an attractive metal-free pathway for C-O bond formation, proceeding under mild conditions with high efficiency. beilstein-journals.orgdiva-portal.org
To synthesize this compound using this method, allyl alcohol would serve as the nucleophile, reacting with a diaryliodonium salt containing the 2-isopropylphenyl group. To ensure the selective transfer of the desired aryl group, unsymmetrical diaryliodonium salts are often employed. These salts feature one desired aryl group (e.g., 2-isopropylphenyl) and one non-transferable, electron-rich "dummy" aryl group, such as 2,4,6-trimethoxyphenyl (TMP). thieme-connect.com
The reaction mechanism can be complex and is influenced by the substrates and reaction conditions. nih.gov Potential pathways include:
Ligand Coupling : The alcohol coordinates to the iodine(III) center, followed by a reductive elimination-like process to form the ether and an aryl iodide byproduct. diva-portal.org
Aryne Formation : In the presence of a strong base, the diaryliodonium salt can generate a highly reactive aryne intermediate, which is then trapped by the alcohol nucleophile. diva-portal.org
Nucleophilic Aromatic Substitution (SNAr) : For electron-deficient diaryliodonium salts, a direct nucleophilic substitution pathway may operate. diva-portal.orgnih.gov
Recent studies have focused on optimizing conditions to favor the desired ligand coupling pathway and suppress side reactions like aryne formation or oxidation of the alcohol. thieme-connect.com
| Arylating Agent | Nucleophile | Base | Solvent | Key Feature |
| (2-isopropylphenyl)(2,4,6-trimethoxyphenyl)iodonium tosylate | Allyl alcohol | Weak base (e.g., K3PO4) | Dichloroethane | Metal-free C-O coupling; High functional group tolerance. thieme-connect.com |
| (Aryl)(dummy aryl)iodonium salt | Primary or secondary alcohol | Base | Organic Solvent | Competing pathways (ligand coupling, aryne) are possible. diva-portal.org |
Beyond the more common etherification strategies, several specialized techniques offer unique advantages for the synthesis of aryl allyl ethers, often providing mild conditions, high selectivity, and access to complex structures.
Mitsunobu Reaction The Mitsunobu reaction is a powerful tool for forming ethers from alcohols and acidic nucleophiles, such as phenols. organic-chemistry.orgbyjus.com The reaction utilizes a phosphine (B1218219), typically triphenylphosphine (B44618) (PPh3), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). nrochemistry.com In this process, the phosphine and azodicarboxylate combine to activate the alcohol, making its hydroxyl group a good leaving group. organic-chemistry.org The phenoxide, acting as the nucleophile, then displaces the activated hydroxyl group in an SN2 fashion. nrochemistry.com A key feature of the Mitsunobu reaction is the complete inversion of stereochemistry at the reacting alcohol center, although this is not relevant when using achiral allyl alcohol. organic-chemistry.org For synthesizing this compound, 2-isopropylphenol is reacted with allyl alcohol under Mitsunobu conditions. byjus.comorganic-chemistry.org
Boron-Catalyzed Arylation In a move towards more sustainable and environmentally benign chemistry, transition-metal-free coupling reactions have gained significant attention. A notable development is the boron-catalyzed arylation of allylic alcohols with boronic acids. rsc.orgrsc.org This method employs a Lewis acid catalyst, such as tris(pentafluorophenyl)borane (B72294) (B(C6F5)3), to facilitate the cross-coupling between allyl alcohol and an arylboronic acid (e.g., 2-isopropylphenylboronic acid). rsc.orgnih.gov This approach is highly atom-economical, as the only byproduct is water, and it proceeds under mild, metal-free conditions. rsc.org
Iridium-Catalyzed Decarboxylative Etherification Iridium catalysis provides another sophisticated route to aryl allyl ethers. The Ir(I)-catalyzed enantioselective decarboxylative allylic etherification of aryl allyl carbonates is a highly effective method for producing chiral aryl allyl ethers. rsc.orgorganic-chemistry.org While the synthesis of the achiral this compound does not require enantioselectivity, the underlying principle of using an iridium catalyst to facilitate the coupling of a phenol with an allyl carbonate represents a mild and efficient strategy. rsc.org
| Method | Key Reagents | Reactants for Target Synthesis | Key Advantages |
| Mitsunobu Reaction | PPh3, DEAD/DIAD | 2-isopropylphenol + Allyl alcohol | Very mild conditions; Broad scope for phenols. organic-chemistry.orgnrochemistry.com |
| Boron-Catalyzed Arylation | B(C6F5)3 (catalyst) | 2-isopropylphenylboronic acid + Allyl alcohol | Transition-metal-free; Atom-economical (water byproduct). rsc.orgnih.gov |
| Iridium-Catalyzed Etherification | [Ir(I)] catalyst, Ligand | 2-isopropylphenol + Allyl carbonate | Mild conditions; High efficiency and selectivity. rsc.orgorganic-chemistry.org |
Targeted Synthesis of Substituted Allyl Aryl Ethers
The targeted synthesis of complex ethers like this compound requires precise control over two main processes. First, the regioselective formation of the necessary substituted phenol, and second, the development of highly efficient catalytic systems for the ether synthesis itself.
Regioselective Synthesis of ortho-Substituted Phenol Derivatives from Precursors
The primary precursor for this compound is 2-isopropylphenol (also known as o-isopropylphenol). The foremost challenge in its synthesis is achieving high regioselectivity, specifically directing the isopropylation to the ortho position of the phenol ring, while minimizing the formation of para and meta isomers.
Historically, the isopropylation of phenol often results in a mixture of isomers, with the para-isomer frequently being a major product. google.com Friedel-Crafts alkylation using catalysts like AlCl₃ or BF₃ can lead to isomer distributions of approximately 15% ortho, 65% meta, and 20% para, necessitating complex and costly separation processes. google.com
Modern approaches have focused on developing catalysts that favor ortho-alkylation. One effective strategy is the alkylation of phenol with propylene (B89431) using specific catalysts. Aluminum thiophenoxide-based catalysts have shown significant promise in directing alkylation to the ortho position. google.com For instance, reacting a phenol with an olefin like propylene in the presence of aluminum thiocresoxide can yield the ortho-alkylated product as the principal outcome. google.com This process is generally applicable to various phenols that have an unsubstituted ortho position. google.com
The selection of the alkylating agent and reaction conditions is also critical. The table below summarizes findings from various methods for the synthesis of isopropylphenols, highlighting the catalyst and resulting product distribution where available.
Table 1: Comparison of Catalytic Systems for Phenol Isopropylation
| Catalyst System | Alkylating Agent | Key Conditions | Primary Product(s) | Source(s) |
| Aluminum Thiophenoxides | Propylene | 30-250 °C | ortho-isopropylphenol (principal) | google.com |
| Amorphous Aluminosilicate | Isopropanol (B130326) | Not specified | Mixture of phenol and isopropylphenol | |
| Zeolite ZSM-5 | Propylene | Not specified | High selectivity for ortho isomer | researchgate.netacs.org |
| None (Catalyst-free) | 2-Propanol | Supercritical water, 673 K | 2-isopropylphenol (o/p ratio > 20) | researchgate.net |
| Acid-activated Clay / H₂SO₄ | Propylene / Isobutylene | 50-130 °C | Mixture of substituted phenols | google.com |
Catalyst Development for Enhanced Efficiency and Selectivity in Ether Synthesis
Once the 2-isopropylphenol precursor is obtained, the subsequent step is O-allylation to form the target ether. The Williamson ether synthesis is the classical method, involving the reaction of a phenoxide ion with an alkyl halide, such as allyl bromide. careers360.com However, this method can require harsh conditions and may not be efficient for all substrates. tandfonline.com
To improve upon the traditional Williamson synthesis, modern catalysis has introduced several innovations for the synthesis of allyl aryl ethers. These methods aim for higher yields, milder reaction conditions, and greater sustainability.
Phase-Transfer Catalysis (PTC): PTC is a significant improvement for Williamson ether synthesis, especially when reactants are in different phases. It facilitates the transfer of the phenoxide ion to the organic phase to react with the allyl halide, often leading to better yields and faster reactions under milder conditions. careers360.com
Transition-Metal Catalysis: Palladium, ruthenium, and copper-based catalysts have emerged as powerful tools for O-allylation. researchgate.netbeilstein-journals.orguniversiteitleiden.nl Palladium-catalyzed reactions, in particular, are noted for their high efficiency under mild conditions. These reactions often use allyl precursors like allyl acetates or allyl carbonates instead of allyl halides. researchgate.netuniversiteitleiden.nl A notable development is the use of magnetically recyclable catalysts, such as silica-supported palladium, which allow for simple catalyst recovery and reuse, aligning with green chemistry principles. researchgate.netacs.org Such systems have been used for the O-allylation of various phenols, achieving yields between 72-89%. researchgate.net
Base-Free and Solvent-Free Innovations: Recent research has explored even greener approaches. Zinc powder has been shown to be a highly efficient catalyst for Williamson-type ether synthesis in the absence of a traditional base, working under both microwave irradiation and conventional heating. researchgate.net Microwave-assisted synthesis, in general, offers significantly reduced reaction times and often proceeds without the need for harsh bases or phase-transfer catalysts. tandfonline.combenthamdirect.com
The table below provides an overview of modern catalytic systems used for the synthesis of allyl aryl ethers.
Table 2: Modern Catalytic Methods for Allyl Aryl Ether Synthesis
| Catalyst System | Allyl Source | Key Features | Application | Source(s) |
| Phase-Transfer Catalysts | Allyl Halides | Improves reaction between immiscible reactants. | General Williamson Ether Synthesis | careers360.com |
| Fe₃O₄@SiO₂-Pd | Allyl Acetates | Magnetically recyclable, performs in water. | O-allylation of various phenols | researchgate.netacs.org |
| Ruthenium Complexes | Allyl Alcohol/Carbonates | Can be selective for O- vs. C-allylation. | General allylation reactions | universiteitleiden.nl |
| Zinc Powder | Allyl Halides | Functions without a traditional base. | Selective mono-, di-, or tri-O-alkylations | researchgate.net |
| None (Microwave) | Allyl Halides | Rapid, green, often catalyst/base-free. | Synthesis of substituted ethers | benthamdirect.com |
These advanced methodologies provide chemists with a versatile toolbox for the targeted and efficient synthesis of this compound and its analogues, enabling precise control over the introduction of substituents on the phenol ring and the subsequent etherification process.
Mechanistic Investigations of Reactivity Pathways in Allyl O I Propylphenyl Ether Systems
Sigmatropic Rearrangements: The Claisen Rearrangement of Allyl Aryl Ethers
The Claisen rearrangement of allyl aryl ethers is a thermally induced nsf.govnsf.gov-sigmatropic rearrangement. byjus.comorganic-chemistry.orglibretexts.org This process involves the concerted breaking of a carbon-oxygen bond and the formation of a new carbon-carbon bond, leading to an ortho-allylphenol. libretexts.orglibretexts.org The reaction proceeds through a cyclic, six-membered transition state. libretexts.orgwikipedia.org
Concertednsf.govnsf.gov-Sigmatropic Process
The Claisen rearrangement is a classic example of a concerted pericyclic reaction. wikipedia.orgnrochemistry.comnumberanalytics.com This means the bond-breaking and bond-forming events occur simultaneously in a single mechanistic step. wikipedia.orgvedantu.com The reaction involves the reorganization of six electrons within a cyclic transition state. libretexts.orgjove.com Specifically, in the context of allyl aryl ethers, a nsf.govnsf.gov-sigmatropic shift occurs where the allyl group migrates from the ether oxygen to the ortho position of the aromatic ring. byjus.comnrochemistry.com This intramolecular process is driven by the formation of a more stable product. jove.com Crossover experiments have confirmed the intramolecular nature of the rearrangement, ruling out intermolecular pathways. wikipedia.org The initial product of this rearrangement is a non-aromatic cyclohexadienone intermediate, which then rapidly tautomerizes to the stable ortho-allylphenol, thereby restoring the aromaticity of the ring. libretexts.orgjove.com
Transition State Characterization and Aromaticity Considerations
The transition state of the Claisen rearrangement is a critical feature influencing its stereochemical outcome and rate. Computational and experimental studies have shown that the reaction preferentially proceeds through a highly ordered, chair-like transition state. organic-chemistry.orgnrochemistry.comnih.gov This is energetically favored over the boat-like transition state, similar to the conformational preferences in cyclohexane. nih.gov However, certain structural features or substitution patterns can lead to a preference for the boat transition state. nih.govacs.org
The cyclic arrangement of six electrons in the transition state has led to considerations of its potential aromatic character. libretexts.orglibretexts.org Theoretical studies, including ab initio calculations and density functional theory (DFT), have been employed to probe the electronic structure of the transition state. nsf.govnumberanalytics.comnih.gov Some studies suggest that the transition state possesses some degree of aromaticity, contributing to its stability. libretexts.orgnih.gov The degree of bond-breaking and bond-formation in the transition state can be influenced by substituents and solvent effects. nih.gov
Kinetic and Thermodynamic Considerations in Rearrangement
The Claisen rearrangement is typically an exothermic process under thermodynamic control. wikipedia.orgnrochemistry.com The significant stability gained by the formation of a carbonyl group (in the case of allyl vinyl ethers) or the rearomatization to a phenol (B47542) (in the case of allyl aryl ethers) provides a strong thermodynamic driving force, making the reaction largely irreversible. nrochemistry.comvedantu.comjove.com
The reaction follows first-order kinetics, consistent with an intramolecular process. wikipedia.orgvedantu.com The rate of the rearrangement is influenced by several factors, including temperature, solvent polarity, and the electronic nature of substituents. wikipedia.orgnumberanalytics.com Polar solvents, particularly those capable of hydrogen bonding, have been observed to accelerate the reaction. wikipedia.orgvedantu.com For instance, ethanol/water mixtures can lead to rate constants that are tenfold higher than in less polar solvents like sulfolane. wikipedia.org Uncatalyzed Claisen rearrangements often require high temperatures, sometimes exceeding 100°C. organic-chemistry.org
Computational studies have provided valuable insights into the energetics of the reaction. For example, DFT calculations on aryl propargyl ethers have shown Gibbs free energy barriers for the Claisen rearrangement to be in the range of 29-33 kcal/mol. nsf.gov These calculations also highlight how both kinetic and thermodynamic factors can influence product distribution, especially when competing reaction pathways exist. nsf.gov
Influence of Substituents on Rearrangement Regioselectivity and Rate
Substituents on the aromatic ring and the allyl group can significantly impact the rate and regioselectivity of the Claisen rearrangement. nih.govacs.org In the case of allyl o-i-propylphenyl ether, the bulky isopropyl group at the ortho position sterically hinders one of the potential migration sites. If both ortho positions are blocked, the rearrangement can proceed via a two-step process involving a Cope rearrangement to the para position. organic-chemistry.orgjove.com
The electronic nature of substituents on the aromatic ring also plays a crucial role. Electron-donating groups can accelerate the reaction, while electron-withdrawing groups tend to slow it down. numberanalytics.com For meta-substituted allyl phenyl ethers, the regioselectivity is influenced by the electronic properties of the substituent. Electron-donating groups generally favor migration to the less sterically hindered ortho position (further from the meta-substituent), whereas electron-withdrawing groups direct the rearrangement to the ortho position closer to the substituent. wikipedia.orgchemrxiv.orgskemman.is For instance, a meta-bromo substituent directs the rearrangement primarily to the ortho position, while a meta-methoxy group favors the para product. wikipedia.org
Computational studies have quantified these effects. For example, in aryl propargyl ethers, a nitro group (electron-withdrawing) at the C3 position was shown to lower the activation energy and favor rearrangement at the adjacent C2 position due to inductive stabilization of the transition state. nsf.gov In contrast, an amino group (electron-donating) showed a smaller effect on regioselectivity. nsf.gov
Below is a table summarizing the effect of meta-substituents on the regioselectivity of the Claisen rearrangement.
| Meta-Substituent | Electronic Nature | Favored Rearrangement Position |
| Bromide | Electron-withdrawing | Ortho |
| Methoxy | Electron-donating | Para |
| Methyl | Electron-donating | Further from substituent |
| Chlorine | Electron-withdrawing | Towards substituent |
Catalytic Facilitation of Claisen Rearrangement
Given that thermal Claisen rearrangements often require harsh conditions, catalytic methods have been developed to facilitate the reaction under milder temperatures.
Lewis acids have proven to be effective catalysts for the Claisen rearrangement. Various Lewis acids, including zinc chloride (ZnCl₂), zinc triflate (Zn(OTf)₂), and boron trifluoride etherate (BF₃·OEt₂), can promote the reaction at significantly lower temperatures than the uncatalyzed thermal process. nih.govresearchgate.net
Zinc compounds, in particular, have been shown to be efficient catalysts. For example, zinc powder can catalyze the Claisen rearrangement of various allyl aryl ethers at 55°C in THF, affording the corresponding o-allylated phenols in good to excellent yields. benthamopen.com The proposed mechanism involves the interaction of the ether oxygen's lone pair with the zinc catalyst, creating a polar transition state that facilitates the rearrangement. benthamopen.com Zinc chloride has also been used, sometimes in combination with microwave irradiation, to achieve high yields. cdnsciencepub.com Furthermore, zinc triflate has been identified as a good catalyst for the rearrangement of O-allyl kojic acid ethers. nih.gov
The catalytic effect of zinc chloride has been observed to be dependent on the position and electronic nature of substituents on the aryl ring. researchgate.net A wide range of metal salts, including Zn(OTf)₂, have been successfully employed in other variations of the Claisen rearrangement, demonstrating the broad utility of Lewis acid catalysis. nih.govprinceton.edu
The following table presents data on the zinc-catalyzed Claisen rearrangement of allyl phenyl ether.
Role of Nanostructured Catalysts in Isomerization and Rearrangement
The isomerization of allyl phenyl ethers is a critical step in the synthesis of valuable compounds like 2-allylphenols, which are precursors for various biologically active molecules and materials. researchcommons.orgresearchcommons.org The use of nanostructured catalysts has emerged as a promising approach to enhance the efficiency and selectivity of these reactions under milder conditions, addressing the high cost associated with traditional catalysts like rhodium, iridium, and ruthenium. researchcommons.org
One notable example is the use of a nanostructured Fe/SiO₂·TiO₂ catalyst. researchcommons.orgresearchcommons.org Research has demonstrated the possibility of using small quantities of this catalyst for both the synthesis of allyl phenyl ether and its subsequent isomerization. researchcommons.org In a specific study, the isomerization of allyl phenyl ether was conducted at 90-95 °C for one hour. The reaction yielded a mixture of products, with 2-allylphenol (B1664045) being the major component. researchcommons.org
The product distribution from the Fe/SiO₂·TiO₂ catalyzed isomerization is detailed in the table below:
| Product | Percentage (%) |
| 2-allylphenol | 56 |
| p-allylphenol | 2 |
| allyl-o-allyl phenyl ether | 12 |
| allyl-p-allyl-phenyl ether | 4 |
| Unisomerized allyl phenyl ether | 26 |
| Data derived from a study on the isomerization of allyl phenyl ether using a nanostructured Fe/SiO₂·TiO₂ catalyst. researchcommons.org |
This demonstrates the catalyst's ability to facilitate the desired rearrangement to 2-allylphenol with significant selectivity. researchcommons.org The development of such inexpensive and effective nanostructured catalysts is a significant advancement for the targeted synthesis of o-allylphenols. researchcommons.org
Similarly, palladium nanoparticles have been investigated for their catalytic activity in the isomerization of allyl alcohols, a related transformation. nih.gov Studies have shown that the solvent environment plays a crucial role in directing the reaction pathway towards either isomerization or hydrogenation. nih.gov Nonpolar solvents tend to favor isomerization, while polar protic solvents promote hydrogenation. nih.gov The efficiency of these catalytic processes is also influenced by the presence of hydrogen gas, suggesting a mechanism involving a Pd-alkyl intermediate. nih.gov
Solvent Effects and "On-Water" Reactivity in Claisen Rearrangement
The Claisen rearrangement, a wikipedia.orgwikipedia.org-sigmatropic rearrangement of allyl aryl ethers, is significantly influenced by the solvent environment. wikipedia.org Polar solvents generally accelerate the reaction rate. wikipedia.org Notably, "on-water" conditions, where the reactants are insoluble and the reaction occurs as a suspension in water, have been shown to provide remarkable rate accelerations, enhanced yields, and greater specificity compared to organic solvents. acs.orgnih.gov
Computational studies using QM/MM Monte Carlo calculations and free-energy perturbation theory have provided insights into this phenomenon. acs.orgnih.gov The rate enhancement observed in "on-water" Claisen rearrangements is attributed to the ability of interfacial water molecules to stabilize the polar transition state through enhanced hydrogen bonding at the oil/water interface. acs.orgnih.gov
The orientation and position of the allyl aryl ether at the interface are critical. acs.orgnih.gov It has been found that hydrophobic substituents on the aromatic ring can lead to a more polar solvent environment around the reacting ether oxygen by tilting it towards the water surface. acs.orgnih.gov This facilitates stronger interactions with the water molecules, thereby lowering the activation energy of the reaction. acs.orgnih.gov
Conversely, while solvent polarity plays a major role, hydrophobic effects and solvent polarizability have been found to contribute negligibly to the observed rate accelerations. acs.orgnih.gov The acceleration of the Claisen rearrangement in water has also been observed in near-critical water, which can act as a solvent and a catalyst-free medium for the reaction, offering a simple, fast, and environmentally friendly process. researchgate.net Theoretical calculations have further supported the role of water in stabilizing the transition state, with studies showing that the inclusion of explicit water molecules in calculations can lower the activation barrier for the Claisen rearrangement of allyl vinyl ether by several kcal/mol. nih.gov
Microwave-Assisted Claisen Rearrangements
Microwave irradiation has emerged as a powerful tool to accelerate the Claisen rearrangement of allyl aryl ethers, often leading to significantly reduced reaction times and improved yields. sioc-journal.cn This technique has been successfully applied in both catalyzed and solvent-free conditions. sioc-journal.cn
Lewis acids, such as zinc chloride (ZnCl₂) and boron trifluoride etherate (BF₃·OEt₂), have been effectively used as catalysts in microwave-assisted Claisen rearrangements, resulting in excellent yields of 2-allylphenols. The reactions are typically carried out in a high-boiling solvent like xylene, with irradiation cycles of short duration. For instance, the microwave-assisted rearrangement of various o-allylaryl ethers in the presence of these Lewis acids was completed in 5-8 minutes.
Solvent-free and catalyst-free Claisen rearrangements under microwave heating have also been investigated, demonstrating a significant acceleration in reaction rates compared to conventional heating methods. sioc-journal.cn Studies have shown that reaction rates under microwave irradiation can be 5 to 10 times higher than those under conventional heating at the same temperature. sioc-journal.cn This highlights the efficiency of microwave heating as a method for achieving high yields in Claisen rearrangements without the need for catalysts. sioc-journal.cn
Zeolites, particularly Hβ-zeolite, have also been found to be efficient catalysts for the microwave-assisted Claisen rearrangement of allyl aryl ethers under solvent-free conditions. These reactions selectively yield the o-rearranged product, avoiding further cyclization to dihydrobenzofuran derivatives.
The table below summarizes the conditions and outcomes of various microwave-assisted Claisen rearrangement studies:
| Catalyst | Solvent | Reaction Time | Outcome |
| ZnCl₂ or BF₃·OEt₂ | Xylene | 5-8 min | Excellent yields of 2-allylphenols |
| None | Solvent-free | - | 5-10 times faster than conventional heating sioc-journal.cn |
| Hβ-zeolite | Solvent-free | - | Selective formation of o-rearranged product |
Anionic Rearrangements: Wittig Rearrangements of Allyl Aryl Ethers
1,2-Wittig Rearrangement Mechanisms
The -Wittig rearrangement is a base-promoted transformation of ethers into alcohols. wikipedia.orgorganic-chemistry.org This reaction proceeds via a 1,2-shift of a carbon group. chemistnotes.com The mechanism is generally understood to involve the deprotonation of the ether by a strong base, such as an alkyllithium compound, to form a carbanion intermediate. chemistnotes.commsu.edu This is followed by an intramolecular rearrangement to yield a more stable alkoxide, which upon workup gives the final alcohol product. wikipedia.orgmsu.edu
While the wikipedia.org-Wittig rearrangement is a concerted pericyclic reaction, the -Wittig rearrangement is generally considered to be a non-concerted process. chemrxiv.orgorganic-chemistry.orgnih.gov The prevailing mechanism involves the homolytic cleavage of the C-O bond in the lithiated intermediate, leading to the formation of a radical and a ketyl radical anion pair. wikipedia.orgorganic-chemistry.orgacs.org These species then recombine within a solvent cage to form the product alkoxide. wikipedia.orgorganic-chemistry.org
However, an alternative ionic mechanism has also been proposed, which involves the heterolytic cleavage of the α-alkoxy carbanion to form a ketone and an anion, followed by nucleophilic addition. chemistnotes.com
Radical-Ketyl Pair Intermediates versus Meisenheimer Complexes
The nature of the intermediate in the -Wittig rearrangement has been a subject of debate. The radical-ketyl pair mechanism is supported by the observation that the migratory aptitude of the alkyl group follows the order of thermodynamic stability of the corresponding radical (tertiary > secondary > primary > methyl). wikipedia.org
However, for certain allyl aryl ethers, a competing mechanism involving a Meisenheimer-type complex has been proposed. wikipedia.org In a study of the reaction of allyl phenyl ether with sec-butyllithium, the observed product distribution ruled out a radical-ketyl intermediate in favor of a Meisenheimer complex. wikipedia.orgmaimungkorn.com Further evidence for this pathway comes from the observation that a para-tert-butyl substituent on the aryl ring retards the reaction. wikipedia.org
Theoretical studies on a model system, H₂COCH₃⁻, have suggested a mechanistic dichotomy. acs.org In the gas phase, a heterolytic mechanism is preferred. In contrast, for the lithiated system, which is more relevant to condensed-phase reactions, homolytic C-O bond cleavage is favored as the lithium counterion stabilizes the incipient radical anion. acs.org
Migratory Aptitude and Stereochemical Outcomes
The migratory aptitude in the -Wittig rearrangement is largely determined by the ability of the migrating group to stabilize a radical. chemistnotes.comnih.gov Generally, the order of migration is benzyl (B1604629) > allyl ≈ tertiary alkyl > secondary alkyl > primary alkyl > methyl. wikipedia.orgnih.gov The superior migratory aptitude of an aryl group over an alkyl group has also been demonstrated. thieme-connect.de
Despite the radical nature of the rearrangement, a significant degree of stereochemical integrity can be retained. organic-chemistry.org This is attributed to the short lifetime of the radical-ketyl pair within a solvent cage. wikipedia.org Generally, the -Wittig rearrangement proceeds with retention of configuration at the migrating carbon center. organic-chemistry.org
In the context of allyl propargyl ethers, which are common substrates for the -Wittig rearrangement, a high degree of diastereoselectivity is often observed. sci-hub.se For instance, (E)-allylic ethers tend to yield anti-homoallylic alcohols, while (Z)-allylic ethers give syn-homoallylic alcohols, although exceptions exist. sci-hub.se The development of catalytic enantioselective -Wittig rearrangements of allylic ethers has been a significant challenge, but recent advances have shown that it can be achieved through a cascade process involving an initial enantioselective wikipedia.org-rearrangement followed by a stereoconvergent ionic fragmentation-recombination. chemrxiv.org
Ether Cleavage and Deprotection Reactions
The cleavage of the ether linkage in this compound is a critical transformation, enabling the removal of the allyl protecting group to reveal the corresponding phenol. Various methods have been developed to achieve this deprotection, each with its own mechanistic nuances.
Catalytic hydrogenolysis offers a pathway for the cleavage of C-O bonds in ethers. For aryl ethers, this process can be challenging due to the high strength of the C(sp²)-O bond. rsc.orgresearchgate.net However, advancements in catalyst design have enabled the selective hydrogenolysis of aryl ethers to form arenes. rsc.org The reaction often requires elevated temperatures and pressures of hydrogen gas. pnnl.gov For instance, metallic palladium surfaces have demonstrated high selectivity in the reductive hydrolysis of aromatic ethers in an aqueous phase. pnnl.gov The mechanism is proposed to initiate with the partial hydrogenation of the phenyl group to an enol ether, which is then rapidly hydrolyzed. pnnl.gov
Hydrodeoxygenation (HDO) is another important process for the removal of oxygen from organic compounds. researchgate.netresearchgate.net For phenolic compounds derived from lignin (B12514952), HDO is crucial for producing biofuels. researchgate.net The selective cleavage of the Caryl–OR bond is a key step in this process. researchgate.net While specific studies on this compound are not prevalent, the general principles of hydrogenolysis and HDO of aryl ethers are applicable. The steric hindrance from the ortho-isopropyl group might influence the reaction rate and conditions required for efficient cleavage. rsc.org
Table 1: Catalytic Systems for Ether Cleavage
| Catalyst System | Substrate Type | Key Features | Reference |
|---|---|---|---|
| Pd/C | Aromatic ethers | Reductive hydrolysis in aqueous phase | pnnl.gov |
| Ru-WOx/SiAl | Phenols and aryl ethers | Selective hydrogenolysis to arenes | rsc.org |
| CoNx@NC | Lignin-derived phenols | High selectivity for Caryl–OR bond cleavage | researchgate.net |
| Pt/Al(PO₃)₃ | Phenols and ethers | Selective hydrogenolysis to arenes | researchgate.net |
Organometallic reagents, such as tert-butyllithium (B1211817) (t-BuLi), provide a potent method for the cleavage of allyl ethers. organic-chemistry.orgorganic-chemistry.org This reaction typically proceeds via an SN2' mechanism, where the organolithium compound attacks the terminal carbon of the allyl group, leading to the displacement of the aryloxide. organic-chemistry.org The reaction is often conducted at low temperatures in non-polar solvents like n-pentane to achieve high yields of the corresponding phenol. organic-chemistry.orgorganic-chemistry.org The use of solvents like THF can lead to different reaction pathways, such as Wittig rearrangements. organic-chemistry.org A key advantage of this method is its selectivity, allowing for the deprotection of allyl ethers in the presence of other protecting groups like tert-butyldimethylsilyl ethers. organic-chemistry.org For allyl aryl ethers with an ortho-methoxy group, treatment with butyl lithium can promote deallylation through a tandem intermolecular carbolithiation-β-elimination process. sioc-journal.cn
Single Electron Transfer (SET) represents an alternative mechanistic pathway for the cleavage of allyl ethers. organic-chemistry.org This process is particularly relevant in reactions catalyzed by certain transition metals. For example, the cleavage of allyl aryl ethers using 10% Pd/C under mild, basic conditions is suggested to proceed through a SET process rather than the formation of a π-allyl-palladium complex. organic-chemistry.orgorganic-chemistry.org The generation of a radical anion intermediate via electron transfer from the catalyst to the ether is a key step. nih.gov This intermediate can then undergo fragmentation to yield the desired deprotected product. The exact mechanism can be influenced by the substrate and the specific catalytic system employed. organic-chemistry.org
Oxidative cleavage provides another route to deprotect allyl ethers. organic-chemistry.org One method involves the use of an oxoammonium salt, which can mediate the cleavage to furnish the corresponding aldehydes or ketones. rsc.orgnih.gov This reaction often proceeds in a biphasic solvent system with mild heating. rsc.orgnih.gov Another strategy involves a one-pot method under near-neutral pH, where the allyl group undergoes hydroxylation followed by periodate (B1199274) scission of the resulting vicinal diol. organic-chemistry.org A cobalt(II)(salen) complex has also been used to catalyze the Z-selective oxidative isomerization of allyl ethers. organic-chemistry.org
Transition metal catalysts are widely employed for the deallylation of allyl ethers due to their efficiency and selectivity under mild conditions. organic-chemistry.orgsioc-journal.cn Palladium-based catalysts are particularly common. organic-chemistry.org For instance, Pd(0) catalysts in the presence of nucleophiles like barbituric acid derivatives can effectively cleave allyl ethers at room temperature. organic-chemistry.org The reaction typically proceeds through the formation of a π-allylpalladium complex, which is then attacked by a nucleophile. organic-chemistry.org Ruthenium-based catalysts have also been developed for deallylation. chemrxiv.org Nickel-catalyzed deallylation often involves an initial double-bond migration of the allyl group, followed by hydrolysis of the resulting enol ether. organic-chemistry.org
Table 2: Comparison of Deallylation Methods
| Method | Reagent/Catalyst | Mechanism | Key Features | Reference |
|---|---|---|---|---|
| Organometallic Cleavage | tert-Butyllithium | SN2' | High yield, low temperature, solvent dependent | organic-chemistry.orgorganic-chemistry.org |
| SET Cleavage | 10% Pd/C | Single Electron Transfer | Mild, basic conditions | organic-chemistry.orgorganic-chemistry.org |
| Oxidative Cleavage | Oxoammonium salt | Oxidation | Forms aldehydes/ketones | rsc.orgnih.gov |
| Transition Metal-Catalyzed | Pd(0), Ru, Ni complexes | π-allyl complex formation/isomerization | Mild conditions, high selectivity | organic-chemistry.orgsioc-journal.cnchemrxiv.org |
Isomerization and Double Bond Migration Processes
The isomerization of the allyl group in this compound to the corresponding prop-1-enyl ether is a significant reaction pathway, often preceding cleavage. This double bond migration can be catalyzed by various transition metal complexes. rsc.org For example, PdCl₂(PhCN)₂ in boiling benzene (B151609) can quantitatively isomerize allyl phenyl ethers to phenyl prop-1-enyl ethers, with a preference for the cis-isomer. rsc.org The reaction is sensitive to steric effects, which would be relevant for the o-i-propylphenyl substituted system. rsc.org The mechanism can involve the formation of a π-allyl(hydrido)palladium complex or a sigmatropic organic-chemistry.orgrsc.org hydrogen shift within a π-olefinpalladium complex. rsc.org
Ruthenium catalysts, such as those generated in situ from Grubbs' catalysts and a hydride source, are also effective for double bond migration in allyl ethers. organic-chemistry.org The active species is believed to be a ruthenium hydride. organic-chemistry.org Iridium complexes can also catalyze the isomerization of allyl ethers, often with high stereoselectivity towards the trans-propenyl ether. rsc.org The isomerization of allyl phenyl ether has been studied using nanostructured Fe/SiO₂·TiO₂ catalysts, leading to a mixture of products including 2-allylphenol. researchcommons.org Some S-allyl systems can inhibit the isomerization of allyl phenyl ether when catalyzed by certain ruthenium complexes. researchgate.net
The isomerization process is not limited to transition metal catalysis. The gas-phase isomerization of isopropenyl allyl ether has been studied, indicating that thermal rearrangements are also possible. chegg.com In the context of deprotection, isomerization is often the first step, as the resulting enol ether is more labile and susceptible to hydrolysis under mild acidic conditions. organic-chemistry.org
Table 3: Catalysts for Allyl Ether Isomerization
| Catalyst | Product Selectivity | Proposed Mechanism | Reference |
|---|---|---|---|
| PdCl₂(PhCN)₂ | Predominantly cis-propenyl ether | π-allyl(hydrido)palladium complex or organic-chemistry.orgrsc.org hydrogen shift | rsc.org |
| Grubbs' catalyst + Hydride | Cyclic enol ethers (from dienes) | Ruthenium hydride species | organic-chemistry.org |
| [Ir(cod)(PMePh₂)₂]PF₆ | trans-propenyl ether | Not specified | rsc.org |
| Fe/SiO₂·TiO₂ | Mixture including 2-allylphenol | Not specified | researchcommons.org |
Other Transformation Pathways
Beyond isomerization, the allylic moiety of this compound can participate in other significant synthetic transformations, including palladium-catalyzed cross-coupling reactions and metathesis.
The palladium-catalyzed redox-relay Heck reaction represents a powerful method for the synthesis of chiral allylic ethers. nih.govnih.gov This reaction differs from the traditional Heck reaction in that after the initial migratory insertion of an aryl or vinyl group, a series of β-hydride elimination and reinsertion steps occur, effectively "walking" the palladium catalyst down the carbon chain. acs.orgresearchgate.net This relay process culminates in the formation of a carbonyl group, leading to a product that is structurally distinct from that of a standard Heck reaction. nih.govacs.org
The catalytic cycle typically begins with the oxidative addition of an aryl or vinyl triflate to a Pd(0) complex. acs.org The resulting Pd(II) species then coordinates to the enol ether. Migratory insertion is followed by the characteristic palladium chain-walking process. researchgate.net For substrates like this compound, which would be converted to an enol ether prior to or during the reaction, the ortho-isopropyl group would exert significant steric influence on the coordination and migratory insertion steps.
This methodology has been successfully applied to the enantioselective synthesis of a variety of alkyl and aryl allyl ethers. nih.govnih.gov The use of chiral ligands on the palladium catalyst allows for the construction of highly functionalized chiral products with good yields and high enantioselectivity. nih.govnih.gov While specific data for this compound is not available, the general applicability of this reaction to a range of substituted allyl ethers suggests its potential utility for this compound.
Table 2: Enantioselective Redox-Relay Heck Reaction of Alkenyl Triflates with Enol Ethers *
| Entry | Alkenyl Triflate | Enol Ether | Product | Yield (%) | er |
|---|---|---|---|---|---|
| 1 | Cyclohexenyl triflate | O-Methyl enol ether | Chiral allyl ether | 78 | >99:1 |
| 2 | Acyclic (E)-alkenyl triflate | O-Methyl enol ether | Chiral allyl ether | 62 | 98:2 |
| 3 | Benzyl-substituted alkenyl triflate | O-Methyl enol ether | Chiral allyl ether | 49 | 87:13 |
| 4 | Dihydrobenzofuran-derived triflate | O-Aryl enol ether | Chiral allyl ether | low | 94:6 |
Data from studies on analogous enol ethers. nih.govnih.gov
Olefin metathesis is a versatile tool for the formation of new carbon-carbon double bonds. sigmaaldrich.com The allylic group of this compound can potentially participate in both ring-closing metathesis (RCM) and cross-metathesis (CM) reactions. These reactions are typically catalyzed by ruthenium-based complexes, such as Grubbs or Hoveyda-Grubbs catalysts. organic-chemistry.org
In the context of allyl ethers, a common challenge in metathesis reactions is the competing isomerization of the double bond, which can be promoted by the ruthenium catalyst under certain conditions, leading to a mixture of products. organic-chemistry.org However, this isomerization can also be harnessed synthetically. For instance, a sequence of olefin metathesis followed by double bond migration has been used to convert allyl ethers into cyclic enol ethers. organic-chemistry.org
The application of metathesis to substrates containing an ortho-isopropylphenyl group has been noted in the patent literature, where "2-isopropylphenyl" is mentioned in the context of N-heterocyclic carbene ligands for ruthenium metathesis catalysts. google.com This indicates the compatibility of this sterically demanding group within metathesis reaction systems. While specific examples of metathesis involving the allyl group of this compound as a substrate are not detailed, the general principles of olefin metathesis suggest that it could undergo cross-metathesis with other olefins to form more complex structures. The steric bulk of the ortho-isopropylphenyl group would likely play a role in the efficiency and selectivity of such a reaction.
Advanced Characterization and Analytical Methodologies for Allyl O I Propylphenyl Ether
Spectroscopic Analysis
Spectroscopic techniques are indispensable for the structural determination of organic molecules like Allyl o-i-propylphenyl ether. By analyzing the interaction of the molecule with electromagnetic radiation, detailed information about its atomic and molecular structure can be obtained.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. While specific spectral data for this compound is not widely published, the expected chemical shifts and coupling constants can be inferred from data on analogous compounds such as 2-allyl-1-isopropoxy-4-methoxybenzene tandfonline.com, allyl phenyl ether chemicalbook.comchemicalbook.com, and isopropyl allyl ether nih.gov.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the allyl group protons, and the isopropyl group protons.
Aromatic Protons: The protons on the phenyl ring will appear in the aromatic region, typically between δ 6.8 and 7.4 ppm. The exact chemical shifts and splitting patterns will depend on the substitution pattern.
Allyl Group Protons: The allyl group will exhibit a characteristic set of signals. The methine proton (-CH=) is expected to appear as a multiplet around δ 5.8-6.2 ppm. The terminal vinyl protons (=CH₂) will likely show two distinct multiplets between δ 4.9 and 5.5 ppm due to their different chemical environments (cis and trans to the rest of the molecule) tandfonline.comchemicalbook.com. The methylene (B1212753) protons adjacent to the ether oxygen (-OCH₂-) are expected to be a doublet around δ 4.5 ppm chemicalbook.com.
Isopropyl Group Protons: The isopropyl group will show a septet for the methine proton (-OCH(CH₃)₂) around δ 4.2-4.6 ppm and a doublet for the six methyl protons ((CH₃)₂) around δ 1.3 ppm tandfonline.comnih.gov.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information about the carbon skeleton of the molecule.
Aromatic Carbons: The carbons of the phenyl ring will resonate in the downfield region of the spectrum, typically between δ 110 and 160 ppm.
Allyl Group Carbons: The carbons of the allyl group are expected at approximately δ 135 ppm for the methine carbon (-CH=), δ 115 ppm for the terminal vinyl carbon (=CH₂), and δ 70 ppm for the methylene carbon attached to the oxygen (-OCH₂) chemicalbook.comchemicalbook.com.
Isopropyl Group Carbons: The isopropyl group will show a signal for the methine carbon (-OCH) around δ 70 ppm and a signal for the methyl carbons around δ 22 ppm nih.gov.
2D NMR Techniques: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be invaluable for unambiguously assigning the proton and carbon signals and confirming the connectivity of the molecule.
Expected ¹H NMR Data for this compound
| Protons | Expected Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Aromatic-H | 6.8 - 7.4 | Multiplet |
| Allyl-CH= | 5.8 - 6.2 | Multiplet |
| Allyl-=CH₂ | 4.9 - 5.5 | Multiplet |
| Allyl-OCH₂- | ~4.5 | Doublet |
| Isopropyl-OCH | 4.2 - 4.6 | Septet |
Expected ¹³C NMR Data for this compound
| Carbons | Expected Chemical Shift (ppm) |
|---|---|
| Aromatic C-O | 150 - 160 |
| Aromatic C-C | 110 - 140 |
| Allyl -CH= | ~135 |
| Allyl =CH₂ | ~115 |
| Allyl -OCH₂- | ~70 |
| Isopropyl -OCH | ~70 |
Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound and to gain structural information from its fragmentation patterns.
GC-MS: Gas Chromatography-Mass Spectrometry is a common technique for the analysis of volatile compounds like ethers. In a GC-MS analysis of this compound, the molecule would first be separated from other components on a GC column and then ionized and fragmented in the mass spectrometer. The fragmentation pattern would likely involve the cleavage of the ether bond, loss of the allyl group, and loss of the isopropyl group. The analysis of related compounds like 3-bromo-2-hydroxypropyl 4-isopropylphenyl ether by GC-MS shows fragmentation patterns that can help predict the behavior of this compound researchgate.net.
HRMS: High-Resolution Mass Spectrometry would be used to determine the exact mass of the molecular ion, which allows for the unambiguous determination of the elemental formula.
Infrared (IR) and Fourier Transform Infrared (FTIR) spectroscopy are used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
The IR spectrum of this compound is expected to show characteristic absorption bands for the aromatic ring, the C=C double bond of the allyl group, and the C-O ether linkages.
Aromatic C-H stretch: Around 3030-3100 cm⁻¹
Aliphatic C-H stretch (allyl and isopropyl): Around 2850-3000 cm⁻¹
C=C stretch (allyl): Around 1645 cm⁻¹ tandfonline.com
Aromatic C=C stretch: Around 1500-1600 cm⁻¹
Asymmetric C-O-C stretch (aryl-alkyl ether): Around 1250 cm⁻¹ chemicalbook.com
Symmetric C-O-C stretch: Around 1040 cm⁻¹
=C-H bend (out-of-plane): Around 910-990 cm⁻¹
Expected IR Absorption Bands for this compound
| Functional Group | Expected Wavenumber (cm⁻¹) |
|---|---|
| Aromatic C-H stretch | 3030 - 3100 |
| Aliphatic C-H stretch | 2850 - 3000 |
| Alkene C=C stretch | ~1645 |
| Aromatic C=C stretch | 1500 - 1600 |
| Asymmetric C-O-C stretch | ~1250 |
| Symmetric C-O-C stretch | ~1040 |
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to electronic transitions. For this compound, the absorption bands would primarily arise from the π-π* transitions of the benzene (B151609) ring. The presence of the ether and alkyl substituents would cause a slight shift in the absorption maxima compared to unsubstituted benzene. While specific UV-Vis data for this compound is not available, it could be used in kinetic studies to monitor reactions involving changes to the aromatic system or the creation or destruction of other chromophores.
X-ray diffraction is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For this compound, which is likely a liquid at room temperature, X-ray crystallography would require obtaining a suitable single crystal, for instance, by cooling the substance to a low temperature. While no crystal structure for this compound has been reported, the crystal structure of a related ruthenium complex containing a 2-isopropoxybenzylidene ligand has been determined, providing some insight into the solid-state conformation of the 2-isopropoxy-substituted phenyl moiety uib.no.
Fluorescence spectroscopy measures the emission of light from a substance that has absorbed light. The intrinsic fluorescence of this compound is expected to be weak, as simple substituted benzenes are not typically highly fluorescent. However, derivatization of the molecule to introduce a fluorophore could enable the use of fluorescence spectroscopy for detection and quantification. There is no specific fluorescence data available for this compound in the reviewed literature.
Chromatographic Separation Techniques
Chromatography is an essential tool for the separation, purification, and analysis of this compound from reaction mixtures and for purity assessment. Various chromatographic techniques are applicable, each serving a distinct purpose in the analytical workflow.
Gas Chromatography (GC, GCxGC)
Gas chromatography is a primary technique for analyzing volatile compounds like allyl aryl ethers. Although specific methods for this compound are not detailed, GC analysis of the parent compound, allyl phenyl ether, and other derivatives provides a clear blueprint.
Research Findings:
GC/FID and GC-MS: Analysis of allyl phenyl ether and its isomerization products, such as 2-allylphenol (B1664045), is effectively performed using gas-liquid chromatography and chromato-mass spectroscopy. researchcommons.orgub.ro These techniques allow for the identification and quantification of components in a mixture. For instance, in a study on the isomerization of allyl phenyl ether, GC-MS confirmed the relative concentrations of the starting material and various phenol (B47542) products. researchcommons.org
Column Selection: Fused-silica capillary columns are standard for this type of analysis. researchgate.net For general ether analysis, columns like the InertCap Pure-WAX are used. nih.gov The choice of stationary phase is critical; for example, separating complex mixtures of phenols can be achieved with dual-column systems of different polarities. epa.gov
Comprehensive Two-Dimensional GC (GCxGC): For highly complex mixtures, GCxGC coupled with time-of-flight mass spectrometry (TOFMS) offers superior separation power and sensitivity. This technique is particularly useful for resolving trace-level components by employing thermal modulation to achieve "cryo-focusing," which enhances detectability. beilstein-journals.org While not specifically applied to this compound, its utility in analyzing complex environmental contaminants like polybrominated diphenyl ethers demonstrates its potential for resolving isomers and impurities. beilstein-journals.org
Table 1: Exemplar GC Conditions for Related Allyl Ether Analysis
| Analyte | Column Type | Temperature Program | Detector | Reference |
|---|---|---|---|---|
| Allyl Phenyl Ether Isomerization Products | Fused-silica capillary | 40 - 240°C | MS | researchgate.net |
| Phenols (General) | Fused-silica, wide-bore | Not specified | FID | epa.gov |
| Alkyl and Aryl Substituted Allyl Sulfides | PE-5MS fused silica (B1680970) capillary (20 m × 0.180 mm) | 50°C (5 min), then 2.5°C/min ramp | MS | cmu.edu |
Liquid Chromatography (LC, HPLC, Preparative HPLC)
Liquid chromatography, particularly High-Performance Liquid Chromatography (HPLC), is indispensable for the analysis and purification of less volatile or thermally sensitive allyl aryl ether derivatives.
Research Findings:
Reversed-Phase (RP) HPLC: Allyl phenyl ether can be analyzed using RP-HPLC with a simple mobile phase of acetonitrile, water, and an acid modifier like phosphoric or formic acid. sielc.comsielc.com This method is scalable for preparative separations to isolate impurities. sielc.comsielc.com
Normal-Phase (NP) HPLC: For separating regioisomers of functionalized allyl phenyl ethers, normal-phase preparative HPLC is effective. In one study, regioisomers of 1,2,4-triazole (B32235) derivatives of allyl phenyl ethers were successfully separated using a gradient mixture of n-hexane and isopropanol (B130326) as the eluent. innovareacademics.in
Chiral HPLC: Enantiomeric excess (ee) for chiral allyl ethers and their derivatives is determined using chiral HPLC analysis. For instance, the ee of asymmetrically synthesized aryl allyl ethers was determined on chiral columns like the Chiralcel OD-H. rsc.orgacs.org
HPLC for Reaction Monitoring: HPLC is used to monitor the progress of reactions involving allyl phenyl ethers, such as in photo-Claisen rearrangements, where it can distinguish between the starting material and various products like ortho- and para-allylphenol. researchgate.net
Table 2: HPLC Methods for Allyl Ether Analysis and Purification
| Technique | Compound Type | Column/Stationary Phase | Mobile Phase | Purpose | Reference |
|---|---|---|---|---|---|
| RP-HPLC | Allyl Phenyl Ether | Newcrom R1, C18 | Acetonitrile/Water/Phosphoric Acid | Analysis & Preparative | sielc.comsielc.com |
| NP-Preparative HPLC | Regioisomers of Allyl Phenyl Ether derivatives | Not specified | n-Hexane/Isopropanol | Separation of Isomers | innovareacademics.in |
| Chiral HPLC | Chiral Aryl Allyl Ethers | Chiralcel OD-H | Not specified | Enantiomeric Excess (ee) Determination | rsc.orgacs.org |
| HPLC/MS | Allyl Phenyl Ether Rearrangement Products | XBridge BEH130 C18 | Aqueous Formic Acid/Acetonitrile/Methanol | Analysis | researchgate.net |
Thin Layer Chromatography (TLC) for Reaction Monitoring
Thin Layer Chromatography (TLC) is a rapid, qualitative technique used extensively to monitor the progress of chemical reactions. rsc.org
Research Findings:
General Application: TLC is routinely used to follow the consumption of starting materials and the appearance of products in syntheses involving allyl aryl ethers. innovareacademics.innih.gov For example, the synthesis of 1-Allyl-2-(benzyloxy)benzene is monitored using TLC with a hexanes/ethyl acetate (B1210297) mobile phase.
Visualization: Spots on the TLC plate are visualized using methods such as UV light, or by staining with reagents like potassium permanganate (B83412) (KMnO₄), p-anisaldehyde, or phosphomolybdic acid (PMA). rsc.org In the synthesis of allyl phenyl ether, spots were developed using iodine vapors. researchgate.net
Solvent Systems: The choice of eluent is critical. For the Claisen rearrangement of allyl phenyl ether, a benzene:ethanol (2:1 v/v) mixture has been used. researchgate.net The retention factor (Rf) value, which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, provides information about the polarity of the compounds.
Column Chromatography and Silica Gel Purification Techniques
Column chromatography, most commonly using silica gel as the stationary phase, is the standard method for purifying this compound and related compounds on a preparative scale. alfa-chemistry.com
Research Findings:
Stationary Phase: Silica gel is a polar, porous form of silicon dioxide (SiO₂) that is widely used due to its high surface area and versatility. alfa-chemistry.comsilicycle.com Its slightly acidic nature makes it effective for separating compounds of low to medium polarity. silicycle.com
Eluent Systems: Purification is achieved by eluting the compound through the silica gel column with a solvent system of appropriate polarity. Non-polar solvents like hexanes or petroleum ether are often mixed with a more polar solvent such as ethyl acetate or diethyl ether. beilstein-journals.org For example, the purification of O-allyl ethers has been performed using a 10-15% ethyl acetate-hexane mixture. innovareacademics.in
Applications: This technique is used to isolate the desired product from unreacted starting materials, byproducts, and catalysts. For instance, after the synthesis of 1-cinnamyl-oxynaphthalene, the crude product was purified by column chromatography on alumina (B75360) using a toluene-hexane eluent. scirp.org Similarly, various hydroquinone (B1673460) derivatives are purified via column chromatography with hexane-ethyl acetate mixtures. nih.gov
Advanced Sample Preparation and Fractionation (e.g., Derivatization, Solvent Extraction)
Sample preparation is a critical step to ensure accurate and reliable analysis, especially for complex matrices or when using techniques like GC.
Research Findings:
Solvent Extraction: Liquid-liquid extraction is a fundamental technique used to separate compounds based on their differential solubility in immiscible solvents. In the synthesis of allyl ethers, the reaction mixture is often diluted with water and extracted with an organic solvent like ethyl acetate or diethyl ether to isolate the product. innovareacademics.in
Derivatization for GC Analysis: Derivatization is a chemical modification process used to convert analytes into a form that is more suitable for analysis, typically by increasing volatility and thermal stability. sigmaaldrich.comphenomenex.com
Silylation: This is a common method where an active hydrogen (e.g., from a hydroxyl or phenol group) is replaced by a trimethylsilyl (B98337) (TMS) group. phenomenex.comlibretexts.org Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are frequently used, sometimes with a catalyst like trimethylchlorosilane (TMCS) for sterically hindered groups. sigmaaldrich.com
Alkylation/Acylation: These methods are also used to protect active hydrogens. libretexts.orgresearch-solution.com For example, EPA Method 8041A describes the derivatization of phenols into more volatile methyl ethers (anisoles) or pentafluorobenzyl ethers for enhanced detection. epa.gov This approach would be highly relevant for analyzing any phenolic impurities or byproducts associated with this compound.
Deuterium (B1214612) Labeling Experiments for Mechanistic Elucidation
Deuterium (²H) labeling is a powerful tool used to trace the pathways of atoms through a chemical reaction, thereby providing deep insight into the reaction mechanism.
Research Findings:
Probing Reaction Mechanisms: By strategically replacing hydrogen atoms with deuterium in a reactant molecule, chemists can follow the deuterium's position in the product, which helps to distinguish between different possible mechanistic pathways. For example, deuterium labeling has been crucial in studying the mechanisms of cobalt-catalyzed reactions of allylic ethers. geresearchgroup.comnih.gov
Distinguishing Pathways: In the isomerization of allyl ethers, deuterium labeling can help differentiate between an allyl-type mechanism and other pathways. nih.gov A crossover experiment using a deuterated alkene and a non-deuterated allyl ether can reveal whether the isomerization is an intra- or intermolecular process. nih.gov
Application in Rearrangements: Such experiments are also used to understand sigmatropic shifts like the Claisen rearrangement. The precise migration of a deuterated allyl group can confirm the concerted, pericyclic nature of the reaction. Mechanistic studies, including deuterium labeling, have been used to propose catalytic pathways for various transformations involving allylic substrates. beilstein-journals.orgnih.govresearchgate.net For instance, in a study of amination reactions of allenyl ethers, a deuterium-labeling experiment showed that the amine served as the hydrogen atom donor. researchgate.net
Theoretical and Computational Chemistry Studies on Allyl O I Propylphenyl Ether Reactivity
Quantum Mechanical (QM) Calculations
Quantum mechanical calculations have been instrumental in elucidating the intricate details of the Claisen rearrangement of aryl allyl ethers. These methods allow for a precise examination of the potential energy surface, enabling the characterization of reactants, products, and the all-important transition states.
Density Functional Theory (DFT) has emerged as a powerful tool for investigating the reaction pathways of the Claisen rearrangement. acs.orgacs.org Studies on the parent allyl phenyl ether have shown that the reaction proceeds via a concerted, pericyclic mechanism. acs.org The rearrangement involves the simultaneous breaking of the O-Callyl bond and the formation of a new C-C bond between the allyl group and the ortho position of the phenyl ring. acs.org This process leads to a non-aromatic intermediate, a 6-allyl-2,4-cyclohexadienone, which then rapidly tautomerizes to the final o-allylphenol product. acs.org
For allyl o-i-propylphenyl ether, the bulky isopropyl group at the ortho position sterically hinders the direct rearrangement to that position. Consequently, the reaction is expected to proceed to the para position, followed by a Cope rearrangement to the other ortho position, or potentially to the para-alkenylphenol. DFT calculations on related substituted allyl phenyl ethers have shown that the regioselectivity is highly dependent on the nature and position of the substituents. wikipedia.org Electron-donating groups tend to favor para rearrangement, a principle that would apply to the isopropyl group. wikipedia.org
Quantitative computational studies on the Claisen rearrangement of allyl phenyl ethers using DFT have provided detailed energetic profiles of the reaction. acs.org These studies help in understanding the feasibility and kinetics of the rearrangement under thermal conditions. acs.org
A critical aspect of understanding any chemical reaction is the characterization of its transition state (TS). For the Claisen rearrangement of allyl aryl ethers, DFT calculations have revealed a highly ordered, cyclic transition state that resembles a chair-like conformation. wikipedia.org This six-membered cyclic TS involves the concerted movement of six bonding electrons, highlighting its pericyclic nature. acs.org
The geometry of the transition state for the rearrangement of allyl phenyl ether has been optimized using various computational methods, including B3LYP/6-31G(d). acs.org The predicted activation barrier for the parent compound is around 38.0-39.7 kcal/mol, including zero-point vibrational energy (ZPVE). acs.org The presence of the isopropyl group in this compound is expected to influence the energetics of the transition state, potentially raising the activation barrier due to steric interactions.
Table 1: Calculated Activation Barriers for the Claisen Rearrangement of Allyl Phenyl Ether
| Computational Method | Activation Barrier (kcal/mol) | Reference |
| B3LYP/6-31G(d) with ZPVE | 38.0 | acs.org |
| B3LYP/6-31G(d) | 39.7 | acs.org |
This table presents theoretical data for the parent allyl phenyl ether, which serves as a model for understanding the reactivity of its derivatives.
Molecular Dynamics and QM/MM Simulations
While gas-phase QM calculations provide fundamental insights, the influence of the solvent environment is crucial for reactions in solution. Molecular dynamics (MD) and hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) simulations are powerful techniques to model these effects explicitly.
Solvent effects play a significant role in the Claisen rearrangement, with polar solvents generally accelerating the reaction rate. wikipedia.org QM/MM Monte Carlo simulations have been employed to investigate the origin of these solvent effects, particularly the rate enhancements observed in polar and hydrogen-bonding solvents. acs.org These studies have shown that polar solvents stabilize the more polar transition state to a greater extent than the reactant, thus lowering the activation energy. acs.org
For aromatic Claisen rearrangements, simulations have revealed that the ability of interfacial water molecules to stabilize the polar transition state through enhanced hydrogen bonding is a key factor in "on water" catalysis. acs.org In the case of this compound, the specific interactions with solvent molecules would be influenced by the hydrophobic isopropyl group, potentially leading to complex interfacial behavior. Studies on similar allyl-type monomers have shown that the reaction rates and hydrogen abstraction mechanisms are sensitive to the solvent environment, with different outcomes in solvents like water, methanol, and DMSO. synthical.comgla.ac.uk
Free-energy perturbation (FEP) is a rigorous computational method used to calculate free-energy differences between two states, making it ideal for studying reaction energetics in solution. wikipedia.org Combined QM/MM and FEP calculations have been successfully applied to study the Claisen rearrangement of chorismate, a biologically relevant allyl vinyl ether. acs.org These studies have quantified the contribution of solvent to the activation free energy and explained the significant rate acceleration in water. acs.org
The FEP method, often used in conjunction with QM/MM simulations, allows for the calculation of potentials of mean force (PMF) along the reaction coordinate, providing a detailed free-energy landscape of the reaction in a condensed phase. nih.gov For the Claisen rearrangement of this compound, FEP calculations could provide quantitative predictions of how different solvents affect the reaction rate and regioselectivity, accounting for both enthalpic and entropic contributions of the solvent.
Table 2: Key Computational Techniques for Studying Solvent Effects
| Technique | Description | Application to this compound Reactivity |
| QM/MM Simulations | A hybrid method where the reactive core is treated with quantum mechanics and the surrounding solvent with molecular mechanics. | Allows for the study of the Claisen rearrangement in an explicit solvent environment, capturing specific solute-solvent interactions. acs.orgnih.gov |
| Free-Energy Perturbation (FEP) | A statistical mechanics method to calculate free energy differences between two states. | Can be used to compute the activation free energy of the rearrangement in different solvents and predict solvent-induced rate changes. acs.orgwikipedia.org |
| Potential of Mean Force (PMF) | Calculation of the free energy profile along a reaction coordinate. | Provides a detailed understanding of the reaction pathway in solution, including the stability of intermediates and transition states. nih.gov |
Topological Analysis of Electron Density
The topological analysis of the electron density and related scalar fields, such as the Electron Localization Function (ELF), provides a powerful framework for understanding the electronic mechanism of chemical reactions.
The mechanism of the Claisen rearrangement of allyl phenyl ether has been studied using the Bonding Evolution Theory (BET), which combines the topological analysis of the ELF with catastrophe theory. acs.orgrsc.org This approach allows for the visualization of bond breaking and formation as a sequence of well-defined steps along the reaction path. acs.org
The analysis reveals the detailed electronic rearrangements that occur during the pericyclic transition state. For the Claisen rearrangement, the topological analysis of the ELF shows the depopulation of the C-O bond basin and the formation of a new C-C bond basin between the allyl group and the phenyl ring. acs.org It also clearly illustrates the dearomatization of the phenyl ring in the intermediate. rsc.org The electronic structure of the transition state is characterized by a non-bonding electron density near the reacting carbon atoms, which acts as a "bridgehead" for the formation of the new C-C bond. rsc.org This detailed electronic picture complements the geometric and energetic information obtained from standard QM calculations.
Electron Localization Function (ELF) Studies
The Electron Localization Function (ELF) is a powerful theoretical tool used in quantum chemistry to visualize and analyze chemical bonding in molecules. wikipedia.org It provides a measure of the probability of finding an electron in the vicinity of a reference electron with the same spin, essentially mapping the spatial localization of electrons. wikipedia.org In the context of chemical reactions, ELF analysis can reveal the changes in electron pairing and localization along the reaction coordinate, offering a detailed picture of bond-forming and bond-breaking processes. scispace.com
For reactions like the Claisen rearrangement of allyl aryl ethers, ELF analysis helps to elucidate the mechanism by tracking the evolution of electron density. scispace.comrsc.org It can distinguish between core and valence electrons and clearly depicts covalent bonds and lone pairs. wikipedia.org This is particularly valuable in understanding the complex electronic reorganization that occurs during pericyclic reactions. The method is based on comparing the kinetic energy density of the system with that of a uniform electron gas. jussieu.fr High ELF values indicate regions where electrons are highly localized, such as in covalent bonds and lone pairs, while low values signify regions of electron delocalization. wikipedia.orgjussieu.fr
Studies on similar systems, such as the thermal Claisen rearrangement of allyl vinyl ether, have utilized ELF to monitor the evolution of bonding. rsc.org These analyses have revealed the asynchronous nature of bond breaking and formation, providing a more nuanced view than the concerted mechanism often depicted with curly arrows. scispace.comrsc.org The application of ELF provides a "faithful visualization of VSEPR theory in action" and is invariant to the transformation of molecular orbitals, making it a robust analytical tool. wikipedia.org
Bonding Evolution Theory (BET) in Reaction Dynamics
Bonding Evolution Theory (BET) combines the topological analysis of the Electron Localization Function (ELF) with Thom's catastrophe theory to describe the mechanism of a chemical reaction as a sequence of well-defined structural stability domains (SSDs). scispace.comacs.org Each SSD corresponds to a specific electronic structure, and the transition from one SSD to another signifies a qualitative change in the bonding pattern, such as the breaking or forming of a bond. acs.orgresearchgate.net
In the study of reaction dynamics, BET provides a detailed chronological map of the chemical events occurring along the reaction pathway. scispace.comacs.org It allows for a precise location of bond-breaking and bond-forming events on the reaction coordinate. rsc.org This approach has been successfully applied to understand the mechanisms of various organic reactions, including pericyclic reactions like the Claisen rearrangement. scispace.comrsc.org
For the Claisen rearrangement of allyl phenyl ether, a related system, BET analysis has been used to answer fundamental questions about the reaction mechanism. rsc.org It helps to determine if the process is concerted and synchronous and clarifies the timing of the dearomatization of the phenyl ring. rsc.org The theory models the reaction system as a gradient dynamical system with the ELF as its potential, allowing for the identification of critical points (attractors, saddle points) that characterize the bonding changes. researchgate.net Recent advancements and re-evaluations of BET have aimed to simplify the topological rationalization of electron rearrangements, making it a more accessible tool for studying complex reactions. researchgate.netchemrxiv.org
Computational Predictions of Regioselectivity and Stereoselectivity
Computational chemistry offers powerful tools for predicting the regioselectivity and stereoselectivity of chemical reactions, including the Claisen rearrangement of substituted allyl aryl ethers like this compound. rsc.org Density Functional Theory (DFT) is a commonly employed method for these predictions, allowing for the calculation of activation barriers and the analysis of transition state geometries. rsc.orgpku.edu.cn
For unsymmetrical allyl aryl ethers, computational studies can explain how substituents influence reactivity and regioselectivity. nsf.gov By calculating the energy profiles for different possible reaction pathways, researchers can predict the favored product. For instance, in the Claisen rearrangement, the reaction can proceed to different ortho positions, and computational models can determine the kinetic and thermodynamic favorability of each pathway. nsf.govresearchgate.net
These computational approaches consider factors like steric hindrance and the electronic effects of substituents. nsf.gov For example, the presence of a bulky group like isopropyl at the ortho position would be expected to influence the regioselectivity of the rearrangement. Computational models can quantify these effects by comparing the activation energies for rearrangement to the available ortho and para positions. The development of automated quantum mechanics-based workflows has further enhanced the ability to predict regioselectivity in complex organic reactions. nih.gov These tools are becoming increasingly important in synthesis planning, providing valuable insights that can guide experimental work. rsc.org
Research Applications in Advanced Organic Synthesis and Materials Science
Role as Synthetic Intermediates in Complex Molecule Construction
As a synthetic intermediate, Allyl o-i-propylphenyl ether provides a foundational structure that can be elaborated into more complex molecular frameworks. The presence of the allyl group and the functionalized phenyl ring allows for a variety of chemical transformations.
The allyl moiety is a common structural motif found in numerous natural products and biologically active compounds. researchgate.netnih.gov Its inclusion in a synthetic precursor like this compound opens pathways to complex molecular targets. Allylic alcohols, for instance, are recognized as key precursors in organic synthesis due to their versatility in creating intricate molecular architectures. researchgate.net The allyl group itself is a component of sulfur and selenium-based compounds found in sources like garlic, which are known for their preventive properties. researchgate.net
The synthetic value of the allyl group lies in its ability to undergo a wide range of reactions. When part of an ether, the allyl group can be a stable component of a molecule that is later transformed. For example, the allyl group can be isomerized and then cleaved, or it can participate in addition and cross-coupling reactions, making it a versatile building block in the synthesis of fine chemicals and pharmaceuticals. ontosight.ai The ortho-isopropylphenyl portion of the molecule can also be modified or incorporated as a key structural element in the final bioactive compound.
Allyl ethers, including this compound, are valuable monomers in the field of polymer science. ontosight.ainih.gov The allyl group's double bond can participate in polymerization reactions, although often through specific mechanisms due to its distinct reactivity compared to other vinyl monomers. While traditionally considered challenging for free-radical addition polymerization, recent research has explored alternative mechanisms like radical-mediated cyclization for the polymerization of allyl ether monomers. nih.gov
The incorporation of this compound as a monomer or comonomer can impart specific properties to the resulting polymer. The bulky ortho-isopropylphenyl group can influence the polymer's physical characteristics, such as its thermal properties and solubility. Allyl phenyl ether has been shown to engage in significant copolymerization with monomers like acrylonitrile. researchgate.net This suggests that this compound could be used to create specialized polymers with tailored functionalities. The development of polymers from allyl functional building blocks is an expanding area of research with applications in coatings, advanced composites, and biomedical materials. researchgate.netnih.gov
Table 1: Polymerization Potential of Allyl Ethers
| Monomer Type | Polymerization Behavior | Potential Applications |
|---|---|---|
| Allyl Ethers | Can act as retarders or transfer agents in some radical polymerizations. researchgate.net | Modifying polymerization rates and polymer molecular weight. |
| Can be copolymerized with specific monomers (e.g., acrylonitrile). researchgate.net | Creation of specialty copolymers with unique properties. | |
| Can undergo radical-mediated cyclization polymerization. nih.gov | Development of novel polymer architectures. | |
| Building blocks for thermoset polymers and coatings. researchgate.net | Electronics, advanced materials. |
Development of New Catalytic Systems for Ether Transformations
Research into the transformation of ethers is crucial for synthetic chemistry, and this compound serves as an excellent model substrate for developing new catalytic systems. A key reaction for allyl aryl ethers is the Claisen rearrangement, a thermally or catalytically induced process that rearranges the ether to an ortho-allyl phenol (B47542). The development of catalysts that can facilitate this and other transformations under mild conditions is a significant area of focus.
Furthermore, catalysts are essential for the cleavage (deprotection) of allyl ethers. Palladium (Pd)-based catalysts are commonly employed for this purpose. organic-chemistry.org For example, a combination of a Nickel-Hydrogen (Ni-H) precatalyst and a Brønsted acid can be used for the deallylation of O-allyl functional groups. organic-chemistry.org The development of these systems aims to achieve high efficiency, selectivity, and tolerance for other functional groups within the molecule.
Table 2: Catalytic Systems for Allyl Ether Transformations
| Catalyst System | Transformation | Key Features |
|---|---|---|
| Pd(PPh₃)₄ / ZnCl₂ / PMHS | Deprotection (Cleavage) | Mild conditions, liberates hydroxyl groups. organic-chemistry.org |
| Ni-H precatalyst / Brønsted Acid | Deallylation | Effective for both O- and N-allyl groups. organic-chemistry.org |
| SmI₂ / H₂O / i-PrNH₂ | Deprotection (Cleavage) | Selective for unsubstituted allyl ethers, useful for carbohydrates. organic-chemistry.org |
| Pd(0) / Barbituric Acid Derivatives | Deprotection (Cleavage) | Proceeds at room temperature, wide functional group tolerance. organic-chemistry.org |
Strategies for Functional Group Transformations and Protecting Group Chemistry Utilizing Allyl Ethers
The allyl group is a widely used protecting group for alcohols in multistep organic synthesis. organic-chemistry.org A protecting group strategy involves temporarily "masking" a reactive functional group, like a hydroxyl group, to prevent it from interfering with reactions elsewhere in the molecule. youtube.comyoutube.com The allyl ether functionality is ideal for this purpose because it is stable under many acidic and basic conditions, allowing for a wide range of chemical manipulations to be performed on other parts of the molecule. organic-chemistry.org
In this strategy, a hydroxyl group is converted to an allyl ether. After the desired chemical transformations are completed, the allyl group is selectively removed to regenerate the original hydroxyl group. This removal, or deprotection, is often achieved by first isomerizing the allyl ether to a more labile enol ether, which can then be cleaved under mild acidic conditions. organic-chemistry.org Alternatively, transition metal catalysts, such as those based on palladium, are highly effective for cleaving the allyl ether without disturbing other sensitive parts of the molecule. organic-chemistry.org This "orthogonal" protection strategy is a cornerstone of complex molecule synthesis. nih.gov
Bio-Based Feedstock Conversion and Valorization (e.g., Lignin (B12514952) Models and Derivatives)
Lignin, a major component of biomass, is a complex polymer rich in aromatic ether linkages. The efficient breakdown and conversion (valorization) of lignin into valuable chemicals is a key goal for creating sustainable chemical industries. This compound can serve as a simplified model compound for certain types of ether bonds found within the lignin structure.
By studying the catalytic cleavage and transformation of model compounds like this compound, researchers can develop and optimize new catalytic systems specifically designed for breaking down complex lignin polymers. Understanding how to selectively cleave the ether bond in the presence of the aromatic ring and other functional groups in a model compound provides crucial insights that can be applied to the much more complex challenge of lignin depolymerization. This research is vital for converting bio-based feedstock into aromatic platform chemicals, which are currently derived primarily from petroleum.
Future Research Directions and Emerging Trends
Exploration of Novel Catalytic Systems for Rearrangements and Transformations
The Claisen rearrangement of allyl aryl ethers, a cornerstone transformation for compounds like allyl o-i-propylphenyl ether, is traditionally carried out thermally. However, the high temperatures required can limit its applicability and lead to side products. Consequently, a significant research thrust is the development of novel catalytic systems that can facilitate this rearrangement and other transformations under milder conditions.
Researchers are exploring a diverse range of catalysts, including:
Zeolites: Zeolites such as beta (BEA), mordenite (B1173385) (MOR), and Y (FAU) have been investigated as catalysts for the Claisen rearrangement of allyl phenyl ether. researchgate.net The shape-selective nature of zeolites can influence product distribution, favoring the formation of specific isomers. researchgate.net
Metal Salts: Alkaline-earth-metal salts, lanthanide triflates, and bismuth(III) triflate have shown promise in catalyzing the Claisen rearrangement. google.com These catalysts can activate the ether oxygen, lowering the activation energy of the rearrangement. google.com
Nanostructured Catalysts: The use of nanostructured catalysts, such as Fe/SiO2·TiO2, is an emerging area. researchcommons.org These materials offer high surface area and unique electronic properties, potentially leading to enhanced catalytic activity and selectivity in the synthesis and isomerization of allyl phenyl ethers. researchcommons.org
Transition Metal Complexes: Nickel-catalyzed cross-coupling reactions are being explored for the amination of α-aryl methyl ethers, a transformation that could be adapted for derivatives of this compound. scholaris.ca
Future work in this area will likely focus on designing more robust, recyclable, and environmentally benign catalysts. The goal is to achieve high yields and selectivities under mild, solvent-free, or green solvent conditions.
Stereoselective Synthesis and Reactions of Chiral Analogues
The introduction of chirality into molecules is of paramount importance in medicinal chemistry and materials science. For this compound, the creation of chiral analogs and the development of stereoselective reactions are key research frontiers.
Current and future research efforts in this domain include:
Stereoselective Isomerization: The development of methods for the stereoselective isomerization of the allyl group to a propenyl group is of significant interest. For instance, t-BuOK has been shown to promote the stereoselective isomerization of allyl aryl ethers, predominantly yielding the Z-isomers. researchgate.net
Asymmetric Catalysis: The use of chiral catalysts to control the stereochemical outcome of reactions is a major focus. This includes the enantioselective synthesis of acyclic quaternary stereocenters through metal-catalyzed Gosteli-Claisen rearrangements of allyl vinyl ethers, a strategy that could be extended to aryl ether systems. mun.ca
Synthesis of Chiral Tertiary Alkyl-Aryl Ethers: The stereospecific synthesis of chiral tertiary alkyl-aryl ethers via reactions like the Mitsunobu reaction, which proceeds with complete inversion of configuration, provides a pathway to novel chiral derivatives. researchgate.net Research is also focused on the stereoselective construction of tertiary C-O bonds through nucleophilic substitution at quaternary carbon stereocenters. d-nb.info
Chiral Relay Race: The concept of a "chiral relay race" is being explored for the stereoselective synthesis of axially chiral biaryl diketones from chiral dihydrophenanthrene-9,10-diols, which could inspire new strategies for controlling stereochemistry in related systems. mdpi.com
The ultimate aim is to develop a toolbox of synthetic methods that allow for the precise control of stereochemistry in the synthesis and subsequent transformations of chiral analogs of this compound.
Integration with Flow Chemistry and Sustainable Synthesis Methodologies
The principles of green chemistry are increasingly influencing synthetic route design. Flow chemistry, characterized by the continuous processing of reagents in microreactors, offers significant advantages in terms of safety, efficiency, and scalability, making it a key technology for sustainable synthesis.
The application of flow chemistry to the reactions of this compound and its analogs is a rapidly growing area:
Claisen Rearrangement in Flow: The thermal Claisen rearrangement of allyl phenyl ether has been successfully performed in microflow systems. tue.nltue.nl This approach significantly reduces reaction times from hours to minutes and allows for safer operation at high temperatures and pressures. tue.nlbeilstein-journals.org
Photo-Claisen Rearrangement in Microflow: The photo-Claisen rearrangement of allyl phenyl ether has also been investigated in microflow reactors, exploring the influence of phenyl core substituents. akjournals.com
Telescoped Synthesis: Flow chemistry enables the "telescoping" of multiple reaction steps into a single continuous process, eliminating the need for intermediate workups and purifications. This has been demonstrated for the synthesis of 2-propylphenol (B147445) from allyl phenyl ether. beilstein-journals.org
Superheated Flow Chemistry: Operating flow reactors above the boiling point of the solvent under pressure (superheated conditions) can dramatically accelerate reaction rates, further enhancing productivity and aligning with sustainability goals. nih.gov
The integration of flow chemistry with other sustainable practices, such as the use of renewable solvents and catalytic systems, will be crucial for developing truly green synthetic processes for this compound derivatives.
Advanced Spectroscopic Characterization of Reaction Intermediates
A deep understanding of reaction mechanisms is essential for optimizing reaction conditions and designing new transformations. The direct observation and characterization of transient reaction intermediates, however, remains a significant challenge. Advanced spectroscopic techniques are emerging as powerful tools to probe these fleeting species.
Key developments in this area include:
Transition State Spectroscopy: This technique allows for the real-time observation of molecular vibrations during a chemical reaction, providing direct insights into the structure and dynamics of transition states. It has been applied to study the Claisen rearrangement of allyl vinyl ether. mdpi.comresearchgate.net
Droplet Imbibition Mass Spectrometry: This innovative mass spectrometry technique has been used to capture and characterize the fleeting ketone intermediate in the Claisen rearrangement of allyl phenyl ether. acs.org By performing the reaction "on-droplet," the reaction is accelerated, and the short-lived intermediate can be trapped and analyzed. acs.org
Ion Spectroscopy: Action spectroscopy, a form of ion spectroscopy, is a powerful method for investigating the structure of ionic reaction intermediates. rsc.org This can be particularly useful for studying reactions that proceed through charged intermediates, such as those catalyzed by acids or metal ions.
The application of these and other advanced spectroscopic methods will continue to provide unprecedented detail about the reaction pathways of this compound, enabling a more rational approach to reaction design and optimization.
In-depth Computational Modeling of Complex Reaction Environments
Computational chemistry has become an indispensable tool in modern chemical research, providing detailed insights into reaction mechanisms, transition state structures, and the factors that control reactivity and selectivity.
For this compound and its reactions, computational modeling is being used to:
Elucidate Reaction Mechanisms: Density Functional Theory (DFT) calculations are widely used to study the mechanism of the Claisen rearrangement of allyl phenyl ether. pku.edu.cnresearchgate.netpku.edu.cn These studies help to identify the transition state structure and understand the electronic and steric factors that influence the reaction.
Predict Reaction Outcomes: Computational models can be used to predict the regioselectivity and stereoselectivity of reactions. For example, DFT calculations have been used to understand the regioselectivity in the Claisen rearrangement of substituted phenyl allyl ethers. nsf.gov
Model Solvent Effects: The reaction environment can have a profound impact on reaction rates and outcomes. Computational models, such as polarizable continuum models combined with explicit solvent molecules, are used to study the role of the solvent in accelerating reactions like the Claisen rearrangement. nih.gov
Investigate Catalytic Cycles: Computational modeling is crucial for understanding the intricate steps involved in catalytic cycles, such as those in transition metal-catalyzed reactions. scholaris.ca
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
